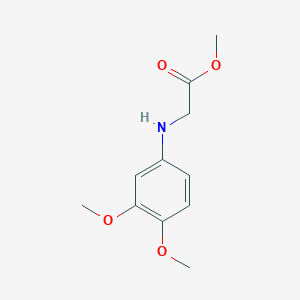

Methyl (3,4-dimethoxyphenyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(3,4-dimethoxyanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)12-7-11(13)16-3/h4-6,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIAXHHPYWVMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3,4 Dimethoxyphenyl Glycinate

Classical Approaches to Methyl (3,4-dimethoxyphenyl)glycinate Synthesis

Traditional methods for synthesizing N-aryl amino acid esters like this compound typically rely on two main strategies: the formation of the ester from a pre-existing amino acid (esterification) or the construction of the N-aryl glycine (B1666218) skeleton through alkylation or reductive amination followed by esterification.

When the parent amino acid, (3,4-dimethoxyphenyl)glycine, is available, direct esterification is the most straightforward approach to obtaining the methyl ester. Several classical methods are effective for this transformation.

Fischer-Speier Esterification : This acid-catalyzed reaction involves treating the amino acid with a large excess of methanol (B129727), which serves as both the solvent and the reagent. A strong acid catalyst, such as gaseous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄), is required to protonate the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol. mdpi.comsemanticscholar.org The reaction is driven to completion by the large excess of alcohol. A variation of this method employs trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ under mild conditions, often leading to good or excellent yields of the corresponding amino acid methyl ester hydrochlorides. mdpi.com

Esterification via Acyl Chlorides : A more reactive approach involves the initial conversion of the carboxylic acid group of N-protected (3,4-dimethoxyphenyl)glycine to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with methanol to form the desired ester. This method often proceeds at room temperature and gives high yields, though it requires an initial N-protection step to prevent side reactions with the amino group.

Steglich Esterification : This method allows for esterification under mild, neutral conditions, making it suitable for sensitive substrates. nih.gov It utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily acylated by methanol. nih.gov

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol (excess), HCl or H₂SO₄ (catalyst), reflux | Simple, uses inexpensive reagents | Harsh acidic conditions, requires large excess of alcohol |

| TMSCl/Methanol | Methanol, Trimethylchlorosilane (TMSCl), room temp. | Mild conditions, convenient operation | Stoichiometric use of TMSCl |

| Acyl Chloride Route | 1. SOCl₂2. Methanol | High reactivity, high yields | Requires N-protection, generates corrosive byproducts |

| Steglich Esterification | Methanol, DCC, DMAP (catalyst), CH₂Cl₂, room temp. | Mild, neutral conditions, high yields | Uses stoichiometric coupling agent, byproduct removal needed |

An alternative to esterifying the pre-formed amino acid is to construct the N-aryl glycine framework first. This typically involves forming the nitrogen-carbon bond between the aromatic ring and the glycine backbone.

Nucleophilic Substitution : A common and direct method is the N-alkylation of 3,4-dimethoxyaniline (B48930) with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. The reaction is a standard Sₙ2 substitution where the nucleophilic aniline (B41778) displaces the halide. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃, or a tertiary amine) to neutralize the hydrohalic acid byproduct. This strategy directly yields the target molecule. A similar approach has been reported for the reaction of aniline with ethyl chloroacetate in the presence of sodium acetate (B1210297). nih.gov

Reductive Amination : This classical pathway involves the condensation of an amine with a carbonyl compound to form an imine, which is subsequently reduced. For the synthesis of this compound, this would involve the reaction of 3,4-dimethoxyaniline with a glyoxylic acid ester (e.g., methyl glyoxylate). The initially formed imine (or enamine) intermediate is then reduced in situ or in a separate step. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the reduction step. google.comgoogle.com This process forms the N-aryl glycine ester in a single pot.

| Method | Starting Materials | Key Transformation | Common Conditions |

| Nucleophilic Substitution | 3,4-Dimethoxyaniline, Methyl Chloroacetate | Sₙ2 N-Alkylation | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, Acetonitrile), heat |

| Reductive Amination | 3,4-Dimethoxyaniline, Methyl Glyoxylate (B1226380) | Imine formation & Reduction | 1. Condensation (MeOH or THF)2. Reduction (e.g., H₂, Pd/C; or NaBH₃CN) google.comgoogle.com |

Modern and Advanced Synthetic Pathways to this compound

Contemporary organic synthesis offers more sophisticated methods that often provide higher selectivity, milder reaction conditions, and access to chiral molecules.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful alternatives to classical alkylation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) : This reaction is a highly versatile method for forming C-N bonds. It can be used to couple an amine (like methyl glycinate) with an aryl halide or triflate (e.g., 1-bromo-3,4-dimethoxybenzene or 3,4-dimethoxyphenyl triflate). The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., t-BuBrettPhos), and a base. acs.org This approach is valued for its broad substrate scope and tolerance of various functional groups.

Copper-Catalyzed N-Arylation (Ullmann Condensation) : A more classical but still widely used method is the Ullmann coupling, which typically involves reacting an amine with an aryl halide in the presence of a copper catalyst. Modern variations of this reaction use ligands and milder conditions, making it a viable pathway for coupling methyl glycinate (B8599266) with a suitable 3,4-dimethoxyphenyl halide. acs.org

Since this compound possesses a stereocenter at the α-carbon, its synthesis in an enantiomerically pure form is of significant interest.

Asymmetric Hydrogenation : A leading strategy for producing chiral α-amino acids is the asymmetric hydrogenation of prochiral precursors. An N-acylamidoacrylate derivative of 3,4-dimethoxybenzaldehyde (B141060) can be hydrogenated using a chiral transition metal catalyst (typically based on rhodium or ruthenium with chiral phosphine ligands) to produce the N-acylated amino acid with high enantioselectivity. Subsequent deprotection and esterification would yield the final product. Alternatively, the asymmetric hydrogenation of an N-aryl imino ester, formed from methyl glyoxylate and 3,4-dimethoxyaniline, can directly provide the chiral N-aryl amino ester. researchgate.net

Catalytic Asymmetric Arylation : Advanced methods allow for the direct asymmetric arylation of glycine derivatives. For example, a chiral nickel(II) complex of a glycine Schiff base can undergo palladium-catalyzed α-arylation with an aryl halide to furnish optically active arylglycines with good diastereoselectivity. figshare.com Another approach involves the direct enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids using a chiral palladium(II) catalyst. nih.govrsc.org

Phase-Transfer Catalysis : The asymmetric alkylation of a glycine imine derivative (e.g., N-(diphenylmethylene)glycine methyl ester) can be achieved using a chiral phase-transfer catalyst, often derived from cinchona alkaloids. austinpublishinggroup.com Alkylation with a suitable 3,4-dimethoxyphenylmethyl halide, followed by hydrolysis of the imine, would provide a route to α-alkylated amino acids.

| Approach | Precursor | Key Method | Outcome |

| Asymmetric Hydrogenation | N-(3,4-dimethoxyphenyl)iminoacetate | Chiral Rh or Ir catalyst + H₂ | Enantiomerically enriched target compound researchgate.net |

| Asymmetric Arylation | Chiral Ni(II)-glycinate complex | Pd-catalyzed coupling with 3,4-dimethoxyphenyl halide | Chiral (3,4-dimethoxyphenyl)glycine derivative figshare.com |

| Asymmetric C-H Arylation | N-aryl glycine ester | Chiral Pd-catalyst with 3,4-dimethoxyphenylboronic acid | Enantiomerically enriched arylglycine ester rsc.org |

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Biocatalysis : Enzymes offer a green alternative to traditional chemical catalysts. Lipases can be used for the selective esterification or transesterification of amino acids under mild conditions, often in non-conventional solvents, reducing the need for harsh acids or bases. nih.gov Transaminases could potentially be used in the asymmetric synthesis of (3,4-dimethoxyphenyl)glycine from the corresponding α-keto acid, offering high enantioselectivity in aqueous media.

Use of Greener Solvents : Replacing volatile and hazardous organic solvents is a key goal of green chemistry. Reactions for the synthesis of the target molecule or its precursors could be adapted to use more benign solvents like water, ethanol, or specialized green solvents such as deep eutectic solvents (DES). For instance, the Povarov reaction to create related heterocycles has been successfully performed in a choline (B1196258) chloride-zinc chloride DES. mdpi.com

Atom Economy : Synthetic routes are being redesigned to maximize the incorporation of all starting material atoms into the final product. Catalytic reactions, such as the direct C-H arylation or asymmetric hydrogenation, are inherently more atom-economical than classical methods that use stoichiometric reagents (e.g., Steglich esterification with DCC).

Optimization of Reaction Conditions and Yields for this compound

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize product yield and minimize the formation of byproducts. For the synthesis of this compound, key parameters that warrant careful tuning include temperature, solvent, catalyst, and reaction time.

Key Optimization Parameters:

Temperature: Reaction temperature significantly influences reaction rates and selectivity. For instance, in multi-component reactions, initial cooling may be necessary to control exothermic events, followed by heating to drive the reaction to completion. Reflux conditions can ensure better homogenization and provide the necessary activation energy, though prolonged heating can lead to side reactions and decreased selectivity. scielo.br

Solvent: The choice of solvent is crucial as it affects the solubility of reagents and the stabilization of intermediates. Solvents like acetonitrile (B52724) have been shown to provide a good balance between reactant conversion and reaction selectivity in related syntheses. scielo.br For reactions involving charged intermediates, polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are often employed. yakhak.org

Catalyst: Many synthetic transformations for amino acid esters rely on catalysis. Acid catalysts, such as sulfuric acid or trifluoroacetic acid (TfOH), are common in esterification and reactions involving imine formation. yakhak.orgorganic-chemistry.org Metal-based catalysts, for example, those involving copper or iridium, can be used for direct amination reactions. organic-chemistry.org The catalyst loading is a critical variable to optimize, as higher loading can increase reaction rate but also lead to unwanted side products.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. Shorter reaction times are economically and environmentally preferable, but premature quenching can result in low conversion rates. Conversely, extended reaction times can lead to the degradation of the desired product and the formation of impurities. scielo.br

The following table illustrates a hypothetical optimization study for a key reaction step, demonstrating how varying a single parameter can influence the outcome.

| Entry | Parameter Varied | Condition | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Temperature | 0 °C | 35 | Low conversion rate. |

| 2 | 25 °C (Room Temp.) | 65 | Moderate yield. | |

| 3 | 50 °C | 82 | Optimal balance of yield and purity. | |

| 4 | 80 °C (Reflux) | 75 | Increased byproduct formation observed. |

This systematic approach allows for the identification of conditions that provide the best balance between high yield, purity, and practical feasibility for large-scale production.

Isolation and Purification Techniques for this compound

Following the chemical synthesis, a robust isolation and purification strategy is necessary to obtain this compound in high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture.

Standard Isolation and Purification Protocol:

Work-up/Extraction: The initial step typically involves quenching the reaction and separating the organic product from the aqueous phase. The crude product is often dissolved in an organic solvent like ethyl acetate and washed sequentially with water and a saturated sodium bicarbonate solution to remove inorganic salts and acidic impurities. scielo.brnih.gov The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude product. nih.gov

Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid compounds. google.com The crude this compound can be dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain in the mother liquor. This method is highly effective for removing small amounts of impurities and can yield material of very high purity.

Column Chromatography: For mixtures that are difficult to separate by crystallization, or for non-crystalline (oily) products, column chromatography is the method of choice. The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase (a single solvent or a mixture of solvents of varying polarity). The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

The following table summarizes these common purification techniques.

| Technique | Principle | Application |

|---|---|---|

| Solvent Extraction | Differential solubility of the compound between two immiscible liquid phases (e.g., organic and aqueous). | Initial separation of the crude product from the reaction mixture and removal of water-soluble impurities. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products to achieve high purity; effective for removing minor impurities. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. | Separation of complex mixtures, purification of non-crystalline products, or when crystallization is ineffective. |

The final purity of this compound is typically confirmed using analytical methods such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov

Chemical Transformations and Derivatizations of Methyl 3,4 Dimethoxyphenyl Glycinate

Reactions Involving the Ester Functionality of Methyl (3,4-dimethoxyphenyl)glycinate

The methyl ester group is a key site for modification, allowing for the alteration of the carboxylic acid derivative portion of the molecule.

Transesterification

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For methyl esters, the reaction can be driven towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct, often through distillation. nih.gov While specific studies on the transesterification of this compound are not extensively detailed in the literature, the principles of this reaction are well-established for similar methyl esters. For instance, β-ketoesters have been shown to undergo uncatalyzed transesterification by refluxing in toluene (B28343) with an alcohol like 4-methoxybenzyl alcohol. nih.gov Another method involves the use of a lithium salt of the desired alcohol, which can be a viable method for transforming methyl esters. nih.gov

Hydrolysis

Hydrolysis of the ester functionality converts it into the corresponding carboxylic acid, (3,4-dimethoxyphenyl)glycine. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible and proceeds to completion. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid. Stereospecific hydrolysis of similar compounds, such as 3-(4-methoxyphenyl)glycidic acid methyl ester, has been achieved using enzymes like immobilized lipase, highlighting the potential for biocatalytic approaches. researchgate.net

Table 1: General Conditions for Ester Transformations

| Transformation | Reagents & Conditions | Product Functional Group |

| Transesterification | R-OH (Alcohol), Acid or Base catalyst (e.g., H₂SO₄, NaOMe), Heat. Removal of methanol byproduct. nih.gov | New Ester (R-O-C=O) |

| Hydrolysis (Basic) | Aqueous base (e.g., NaOH, KOH), followed by acid workup (e.g., HCl). | Carboxylic Acid (-COOH) |

| Hydrolysis (Enzymatic) | Lipase in a suitable buffer or solvent system (e.g., supercritical CO₂). researchgate.net | Carboxylic Acid (-COOH) |

The conversion of the methyl ester to an amide is a fundamental transformation. This can be achieved by direct aminolysis with an amine, although this reaction is often slow and requires high temperatures. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated and coupled with an amine to form the amide bond. researchgate.net

Peptide coupling involves the formation of an amide bond between the carboxylic acid group of one amino acid and the amino group of another. estranky.sk To utilize this compound in peptide synthesis, its ester group is first hydrolyzed to the free carboxylic acid. This acid is then activated using a variety of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide. estranky.skluxembourg-bio.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3'-dimethylamino)propyl)carbodiimide (EDC), as well as aminium/uronium salts like HATU and HBTU. estranky.skluxembourg-bio.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization at the chiral center.

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC). estranky.sk | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. estranky.sk |

| Aminium/Uronium Salts | HATU (N-{(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridino-1-ylmethylene}-N-methylmethanaminium hexafluorophosphate), HBTU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide). luxembourg-bio.com | Forms active esters that readily react with amines. Often used with additives like HOBt or HOAt to suppress side reactions. luxembourg-bio.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate). luxembourg-bio.com | Similar to aminium salts, they generate active esters for efficient coupling. luxembourg-bio.com |

Reactions at the Amino Group of this compound

The primary amino group is a potent nucleophile and a key site for introducing a wide variety of substituents.

Acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom, forming an N-acyl derivative. This is typically achieved by reacting the amino group with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. N-acylation is a common strategy in the synthesis of more complex structures, such as N-acylated tetrahydroquinolines. mdpi.com

Sulfonylation involves the reaction of the amino group with a sulfonyl halide (e.g., toluenesulfonyl chloride, mesyl chloride) or a sulfonic anhydride to form a sulfonamide. These reactions are also typically performed in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamides are important functional groups in medicinal chemistry.

Reductive Amination allows for the introduction of alkyl groups at the nitrogen atom. This process involves the reaction of the primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.commdpi.com The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives as the reducing agent. mdpi.comresearchgate.net

Direct Alkylation of the amino group can be achieved using alkyl halides. However, this method can be difficult to control, often leading to over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Therefore, reductive amination is often the preferred method for controlled N-alkylation to produce secondary and tertiary amines. dntb.gov.ua

Reactions of the Dimethoxyphenyl Ring in this compound

The 3,4-dimethoxyphenyl (veratryl) ring is an electron-rich aromatic system due to the two electron-donating methoxy (B1213986) groups. This high electron density makes the ring susceptible to electrophilic aromatic substitution reactions. The directing effects of the methoxy groups primarily activate the positions ortho and para to them. In this specific substitution pattern, the C-2, C-5, and C-6 positions are activated. The C-6 position is generally the most reactive site for electrophilic attack due to steric hindrance from the glycinate (B8599266) side chain at C-1 and the methoxy group at C-3 influencing the C-2 position.

Common electrophilic aromatic substitution reactions that could be applied to this ring system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

While specific examples of these reactions on this compound are not widely reported, the reactivity of the 3,4-dimethoxyphenyl moiety is well-documented in other contexts, such as in the synthesis of various heterocyclic and polycyclic structures. sciforum.netgoogle.com

Electrophilic Aromatic Substitution Reactions

The 3,4-dimethoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves. The synergistic effect of the two methoxy groups strongly activates the ring, making these reactions proceed under relatively mild conditions.

The directing effects of the substituents on the aromatic ring are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Ortho/Para or Meta Directing |

| -OCH₃ | 3 | Activating | Ortho, Para |

| -OCH₃ | 4 | Activating | Ortho, Para |

| -CH(NH₂)COOCH₃ | 1 | Deactivating (generally) | Ortho, Para (due to NH₂) or Meta (due to ester) |

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The strong activating effect of the methoxy groups dictates the regioselectivity of the reaction, with the nitro group predominantly substituting at the 5-position, which is ortho to the methoxy group at position 4 and para to the methoxy group at position 3.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the substitution pattern is governed by the activating methoxy groups, leading to the formation of halogenated derivatives at the sterically accessible and electronically enriched positions of the aromatic ring.

Friedel-Crafts Reactions: The activated ring is also susceptible to Friedel-Crafts alkylation and acylation reactions. These reactions introduce alkyl or acyl groups onto the aromatic nucleus, further functionalizing the molecule. The choice of catalyst and reaction conditions can be optimized to control the extent of substitution and prevent polysubstitution, which can be a challenge with highly activated rings.

Oxidative and Reductive Transformations

The functional groups within this compound can undergo various oxidative and reductive transformations, providing pathways to a diverse range of derivatives.

Oxidative Transformations:

Demethylation: The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups. This demethylation can often be achieved using strong acids or Lewis acids. For instance, reagents like aluminum chloride can selectively cleave the p-methoxy group in 3',4'-dimethoxy-substituted compounds google.com. This transformation is valuable for synthesizing catechol derivatives.

Ring Cleavage: Under harsh oxidative conditions, the aromatic ring itself can be cleaved. Extradiol ring-cleaving dioxygenases, for example, can catalyze the oxidative cleavage of catechol-type substrates. While this is a biological process, similar transformations can be mimicked in synthetic chemistry, leading to aliphatic products.

Reductive Transformations:

Ester Reduction: The methyl ester group can be reduced to a primary alcohol. This is a common transformation typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents, such as sodium borohydride in the presence of additives like lithium chloride, can also be effective for the reduction of aromatic esters epa.gov. Catalytic hydrogenation can also be employed, though it may require more forcing conditions for esters.

Catalytic Hydrogenation: If a nitro group were introduced onto the aromatic ring via electrophilic substitution, it could be selectively reduced to an amino group using catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or with metals in acidic media. This provides a route to aminophenol derivatives after demethylation.

The following table summarizes some key oxidative and reductive transformations:

| Transformation | Functional Group Targeted | Reagents | Product Functional Group |

| Demethylation | Methoxy groups | Aluminum Halide | Hydroxyl (Phenol) |

| Ester Reduction | Methyl Ester | LiAlH₄, NaBH₄/LiCl | Primary Alcohol |

| Nitro Group Reduction | Nitro Group | H₂/Pd, Fe/HCl | Amino Group |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This compound, as an amino acid ester, is an ideal candidate for participation in several important MCRs, primarily utilizing its amino group.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide beilstein-journals.orgnih.gov. As an amino component, this compound can react with the other components to generate complex peptide-like structures or "peptoids" in a single, atom-economical step mdpi.com. The general mechanism involves the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate to form a stable α-acylamino amide product. The use of amino acid esters like glycine (B1666218) methyl ester in Ugi reactions to create dipeptidic structures has been demonstrated nih.gov.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While this compound would not directly participate as the amine component (which is absent in the classic Passerini reaction), its derivatives could be involved. For instance, if the amino group is acylated to form a carboxylic acid, this derivative could then participate in a Passerini reaction.

The versatility of MCRs allows for the rapid generation of libraries of complex molecules from simple starting materials. The incorporation of the (3,4-dimethoxyphenyl)glycinate scaffold into these reactions provides a direct route to compounds with a substituted aromatic ring, a feature often found in biologically active molecules.

A summary of the participation of this compound in MCRs is presented below:

| Multi-component Reaction | Role of this compound | Reactants | Product Type |

| Ugi Reaction | Amine Component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Enol-Ugi Reaction | Amino Component | Enol, Aldehyde, Isocyanide | Polysubstituted Heterocyclic Enamine |

Spectroscopic and Structural Elucidation Studies of Methyl 3,4 Dimethoxyphenyl Glycinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl (3,4-dimethoxyphenyl)glycinate

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

In the ¹H NMR spectrum , specific chemical shifts (δ) are expected for the various protons in this compound. The aromatic protons on the dimethoxyphenyl ring would typically appear in the downfield region (around 6.8-7.4 ppm). The methoxy (B1213986) groups (-OCH₃) would present as sharp singlets further upfield, while the methyl ester group (-COOCH₃) would also exhibit a characteristic singlet. The proton on the α-carbon (the carbon adjacent to both the phenyl ring and the ester group) would likely appear as a singlet in a distinct region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The carbonyl carbon of the ester group is expected to have a chemical shift in the highly deshielded region (around 170 ppm). The aromatic carbons would generate signals in the 110-150 ppm range, with the carbons bearing the methoxy groups showing distinct shifts. The carbons of the methoxy and methyl ester groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.4 | 110 - 125 |

| Aromatic C-OCH₃ | - | 148 - 150 |

| α-CH | ~4.5 - 5.0 | ~55 - 65 |

| Ester C=O | - | ~170 - 175 |

| Ester O-CH₃ | ~3.7 | ~52 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For this compound, this would primarily be useful in confirming the coupling between adjacent protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would be instrumental in assigning the carbon signal for each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, it would connect the α-proton to its corresponding α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the molecular structure. For example, HMBC would show correlations from the methoxy protons to the aromatic carbons they are attached to, and from the methyl ester protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could reveal through-space interactions between the α-proton and the protons on the aromatic ring.

Vibrational Spectroscopy Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for both aromatic and aliphatic protons would be seen around 2850-3100 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1735 - 1750 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands for the key functional groups. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the benzene (B151609) ring would give a prominent band. The C=O stretching of the ester might be weaker in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry (MS) Applications in Characterizing this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the cleavage of the bond between the α-carbon and the phenyl ring, leading to the formation of a stable benzylic cation. The fragmentation of the dimethoxyphenyl group itself could also produce characteristic ions. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (Chemical Formula: C₁₁H₁₅NO₄), HRMS would be employed to confirm its elemental composition. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the unambiguous determination of the molecular formula. The expected high-resolution mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Table 1: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 226.1023 | [Data Not Available] | [Data Not Available] |

| [M+Na]⁺ | 248.0842 | [Data Not Available] | [Data Not Available] |

Note: The "Observed m/z" and "Mass Accuracy" are hypothetical placeholders as specific experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. nih.govunito.it This technique is instrumental in elucidating the connectivity of atoms within a molecule. chemrxiv.orgscienceopen.com

In the MS/MS analysis of this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation. The fragmentation patterns would be expected to arise from the cleavage of the ester and ether linkages, as well as the bonds within the amino acid backbone. Common fragmentation pathways for similar compounds often involve the loss of small neutral molecules such as water, carbon monoxide, or methanol (B129727). kobv.denih.gov Analysis of these fragments helps to piece together the structure of the parent ion. unito.it

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 226.1023 | [Data Not Available] | COOCH₃ | Loss of the methyl ester group |

| 226.1023 | [Data Not Available] | CH₃OH | Loss of methanol |

| 226.1023 | [Data Not Available] | NH₃ | Loss of ammonia |

| [Data Not Available] | [Data Not Available] | CH₂O | Loss of formaldehyde (B43269) from a methoxy group |

Note: The m/z values for fragment ions are placeholders as experimental data is not available.

X-ray Crystallography and Solid-State Structural Investigations of this compound

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure of a compound.

For this compound, a single-crystal X-ray diffraction study would be necessary to elucidate its crystal structure. This would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The diffraction pattern produced would then be analyzed to generate a three-dimensional model of the molecule. While no specific crystallographic data for the title compound is currently available, studies on similar molecules with a (3,4-dimethoxyphenyl) moiety have been conducted. ijirset.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å] |

| α = [°], β = [°], γ = [°] | |

| Bond Lengths (Å) | C-C, C-O, C-N bond distances |

| Bond Angles (°) | Angles between bonded atoms |

| Torsion Angles (°) | Dihedral angles within the molecule |

Note: All values are placeholders pending experimental determination.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If Applicable to Chiral Forms)

This compound possesses a chiral center at the α-carbon of the glycinate (B8599266) moiety. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and the absolute configuration of chiral molecules.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration and conformational properties. For the enantiomers of this compound, it is expected that they would exhibit mirror-image CD spectra.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. researchgate.net An ORD curve, a plot of specific rotation versus wavelength, can be used to characterize a chiral compound and determine its enantiomeric purity. rsc.orgsns.it Similar to CD spectroscopy, the two enantiomers of this compound would be expected to produce mirror-image ORD curves. vt.edu

Computational and Theoretical Investigations of Methyl 3,4 Dimethoxyphenyl Glycinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. These methods, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and molecular electrostatic potentials (MEPs). researchgate.net The choice of functional (e.g., B3LYP, PBE) and basis set is a critical variable that significantly affects the results. nih.govresearchgate.net

For Methyl (3,4-dimethoxyphenyl)glycinate, a DFT study could be performed to understand its electronic structure and predict its reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between them is a crucial indicator of molecular stability and reactivity. researchgate.net The MEP map would reveal regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Illustrative data based on B3LYP/6-311G(d,p) level of theory)

| Property | Value | Unit |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap (ΔE) | 5.23 | eV |

| Ionization Potential | 6.21 | eV |

| Electron Affinity | 0.98 | eV |

| Global Hardness (η) | 2.62 | eV |

| Global Softness (S) | 0.38 | eV⁻¹ |

| Electronegativity (χ) | 3.60 | eV |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular properties. These calculations serve as a benchmark for validating less computationally expensive methods. For a molecule like this compound, ab initio calculations could be used to obtain a precise optimized geometry and determine its dipole moment and polarizability, which are fundamental to understanding its intermolecular interactions.

Molecular Dynamics (MD) Simulations of this compound Conformations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov The accuracy of MD simulations is fundamentally determined by the quality of the underlying empirical force field. ethz.ch These simulations can provide detailed information on the conformational flexibility and dynamics of a molecule in various environments, such as in a vacuum or in the presence of a solvent. nih.govrsc.org

An MD simulation of this compound would reveal its preferred conformations by tracking the torsional angles of its rotatable bonds. By simulating the molecule in an explicit water solution, one could observe the stability of different conformers and the dynamics of its interaction with surrounding solvent molecules. nih.gov This provides insight into how the solvent influences the molecule's three-dimensional structure.

Table 2: Key Dihedral Angles in this compound for Conformational Analysis (Illustrative angles for MD simulation analysis)

| Dihedral Angle | Atom Definition | Description |

| τ1 | C(ar)-C(ar)-C(α)-N | Rotation of the glycinate (B8599266) group relative to the phenyl ring |

| τ2 | C(ar)-C(α)-C(O)-O | Rotation around the Cα-carbonyl bond |

| τ3 | C(α)-C(O)-O-CH₃ | Orientation of the methyl ester group |

| τ4 | C(ar)-C(ar)-O-CH₃ | Orientation of the C3-methoxy group |

| τ5 | C(ar)-C(ar)-O-CH₃ | Orientation of the C4-methoxy group |

Molecular Mechanics (MM) and Force Field Development for this compound

Molecular mechanics (MM) methods offer a computationally efficient way to model large molecular systems by using classical physics to approximate interactions. uni.lu The foundation of MM is the force field, a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. ethz.ch Widely used force fields include the General Amber Force Field (GAFF) and Optimized Potentials for Liquid Simulations (OPLS). ethz.chnih.gov

For a novel or less common molecule like this compound, existing force field parameters may not be available or sufficiently accurate. In such cases, a specific force field can be developed. This process involves deriving parameters, especially for bonded terms (bond lengths, angles, dihedrals) and partial atomic charges, by fitting them to high-quality quantum mechanics calculations (DFT or ab initio) or experimental data. ethz.chresearchgate.net The goal is to create a force field that can accurately reproduce the molecule's structure, conformational energies, and vibrational frequencies. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is frequently used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. DFT and other quantum mechanical methods can calculate parameters associated with various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. researchgate.netresearchgate.net

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to validate the computed structure. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. A comparison between the computed and experimental spectra, often involving a scaling factor for the computed frequencies, can aid in the assignment of vibrational modes.

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative data)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C=O (ester) | 171.5 | 170.8 | 0.7 |

| C-α (chiral) | 58.2 | 57.9 | 0.3 |

| O-CH₃ (ester) | 53.1 | 52.5 | 0.6 |

| C-1 (aromatic) | 126.8 | 126.2 | 0.6 |

| C-2 (aromatic) | 111.9 | 111.4 | 0.5 |

| C-3 (aromatic) | 149.8 | 149.1 | 0.7 |

| C-4 (aromatic) | 150.2 | 149.5 | 0.7 |

| C-5 (aromatic) | 112.5 | 112.0 | 0.5 |

| C-6 (aromatic) | 121.4 | 120.8 | 0.6 |

| O-CH₃ (C3) | 56.4 | 55.9 | 0.5 |

| O-CH₃ (C4) | 56.5 | 56.0 | 0.5 |

Mechanistic Studies of Reactions Involving this compound through Computational Approaches

Computational methods are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. Quantum chemical calculations can be used to locate transition states, calculate activation energies, and identify reaction intermediates. researchgate.net This provides a molecular-level understanding of reaction pathways that complements experimental kinetic studies.

A potential reaction involving this compound, such as the hydrolysis of its ester group or an N-acylation reaction, could be investigated computationally. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the proposed mechanism can be constructed. This would help determine the rate-limiting step and understand the influence of the dimethoxyphenyl substituent on the molecule's reactivity in the studied transformation.

Role of Methyl 3,4 Dimethoxyphenyl Glycinate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in Methyl (3,4-dimethoxyphenyl)glycinate—namely the amine, the ester, and the activated benzene (B151609) ring—renders it an ideal starting material for the synthesis of a variety of complex organic molecules, particularly those of biological and pharmaceutical significance. The 3,4-dimethoxyphenyl motif is a common feature in a class of alkaloids known as benzylisoquinoline alkaloids, which includes the well-known vasodilator, papaverine.

The general synthetic utility of α-amino esters is well-established in the construction of larger molecules. They can be readily N-acylated and subsequently used in cyclization reactions to form heterocyclic systems. The ester functionality provides a handle for further transformations, such as reduction to an alcohol or conversion to an amide.

Table 1: Key Reactions for the Elaboration of α-Amino Esters in Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Resulting Transformation |

| N-Acylation | Acyl chloride or anhydride (B1165640), base | Formation of an N-acyl amino ester |

| Ester Reduction | Lithium aluminum hydride (LiAlH4) | Conversion of the ester to a primary alcohol |

| Ester Hydrolysis | Aqueous acid or base | Conversion of the ester to a carboxylic acid |

| Amide Formation | Amine, heating or coupling agents | Conversion of the ester to an amide |

While direct literature examples detailing the multi-step synthesis of a specific complex natural product starting from this compound are not abundant, its structural components are present in numerous bioactive compounds. For instance, the core structure is related to precursors used in the synthesis of isoquinoline (B145761) alkaloids. The general strategy would involve N-acylation followed by an intramolecular cyclization reaction, such as the Bischler-Napieralski or Pictet-Spengler reaction, to construct the core heterocyclic scaffold.

Integration into Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound is a particularly useful precursor for the synthesis of nitrogen-containing heterocycles.

One of the most significant applications of β-arylethylamines, which can be derived from compounds like this compound, is in the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. The electron-donating methoxy (B1213986) groups on the phenyl ring of this compound would facilitate this electrophilic aromatic substitution reaction. mdpi.comwikipedia.org

Similarly, the Bischler-Napieralski reaction is another powerful method for the synthesis of 3,4-dihydroisoquinolines. pharmaguideline.comwikipedia.org This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent. An N-acylated derivative of this compound could serve as a substrate for this transformation.

Table 2: Major Cyclization Reactions for Heterocycle Synthesis

| Reaction Name | Key Reactants | Product |

| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |

| Bischler-Napieralski Reaction | β-arylethylamide | 3,4-Dihydroisoquinoline |

Beyond isoquinolines, the versatile functionality of this compound allows for its potential incorporation into other heterocyclic systems. For example, condensation with 1,2-dicarbonyl compounds could lead to the formation of pyrazine (B50134) derivatives, or reaction with β-ketoesters could yield dihydropyridinones.

Applications in Material Science Research

The application of this compound in material science, such as in polymer chemistry or supramolecular chemistry, is not extensively documented in the current scientific literature. However, the structural motifs present in the molecule offer potential avenues for exploration.

In polymer chemistry , monomers containing amino acid moieties can be incorporated into polypeptides or other polymers to impart specific properties such as chirality, biocompatibility, or the ability to form secondary structures like helices and sheets. The 3,4-dimethoxyphenyl group could also influence the electronic and photophysical properties of a polymer.

Utility in Catalyst Development and Ligand Design

The use of this compound in catalyst development and ligand design is another area where specific examples are scarce in the literature. However, amino acids and their derivatives are widely used as chiral ligands in asymmetric catalysis.

The nitrogen and oxygen atoms of the glycinate (B8599266) backbone can act as coordination sites for metal ions. By modifying the amine or the ester group, it is possible to design bidentate or tridentate ligands. The chirality of the α-carbon in derivatives of this compound could be exploited to create chiral environments around a metal center, which is crucial for enantioselective catalysis. The 3,4-dimethoxyphenyl substituent could also be functionalized to introduce additional coordinating groups or to tune the steric and electronic properties of the resulting ligand.

Table 3: Potential Coordination Modes of (3,4-dimethoxyphenyl)glycinate Derivatives as Ligands

| Ligand Type | Potential Coordination Atoms |

| Bidentate | N (amine), O (carbonyl) |

| Tridentate | N (amine), O (carbonyl), O (ether) |

While the potential exists, further research is needed to explore and establish the utility of this compound and its derivatives in these advanced applications.

Future Perspectives and Emerging Research Avenues for Methyl 3,4 Dimethoxyphenyl Glycinate

Challenges and Opportunities in Methyl (3,4-dimethoxyphenyl)glycinate Research

Research into this compound is not without its hurdles, yet these challenges often pave the way for significant opportunities. A primary challenge lies in the stereocontrolled synthesis of this chiral molecule. Phenylglycine derivatives are known to be prone to racemization, a phenomenon that can complicate synthetic procedures and the purification of enantiomerically pure compounds. rsc.org The acidity of the α-proton, enhanced by the adjacent aromatic ring, makes the stereocenter susceptible to epimerization under both acidic and basic conditions. rsc.org Overcoming this challenge requires the development of milder and more stereoselective synthetic methods.

Opportunities in this area are substantial, particularly in the realm of medicinal chemistry. Phenylglycine and its derivatives are integral components of various natural products and pharmaceuticals, including glycopeptide antibiotics. nih.gov The 3,4-dimethoxyphenyl moiety is a key structural element in numerous bioactive molecules, and its incorporation into a phenylglycine scaffold could lead to the discovery of novel therapeutic agents. nih.govmdpi.comnih.gov Furthermore, the development of robust synthetic routes to enantiopure this compound would provide a valuable chiral building block for the synthesis of complex molecular architectures.

| Challenges | Opportunities |

|---|---|

| Stereocontrol during synthesis and prevention of racemization. rsc.org | Access to novel, enantiopure building blocks for drug discovery. nih.gov |

| Development of efficient and scalable synthetic routes. | Incorporation into peptidomimetics and other bioactive scaffolds. |

| Limited commercial availability of starting materials. | Exploration of its potential in asymmetric catalysis. |

Potential for Novel Synthetic Applications

The synthetic utility of this compound extends beyond its potential as a chiral building block. Its structural framework makes it an attractive precursor for the synthesis of various heterocyclic compounds. The amino ester functionality can participate in a wide range of chemical transformations, including cyclization reactions to form lactams, piperazines, and other nitrogen-containing heterocycles. These heterocyclic systems are prevalent in many pharmaceuticals and agrochemicals.

Moreover, the 3,4-dimethoxyphenyl ring can be further functionalized, allowing for the introduction of additional chemical diversity. The methoxy (B1213986) groups can be selectively cleaved to yield dihydroxy derivatives, which are common in natural products and can also serve as ligands for metal catalysts. The aromatic ring itself is amenable to electrophilic substitution reactions, providing another avenue for structural modification. The development of novel multicomponent reactions involving this compound could also lead to the efficient construction of complex molecular scaffolds from simple starting materials. researchgate.net

Integration with Advanced Analytical Techniques

The advancement of research on this compound will be intrinsically linked to the application of sophisticated analytical methods. Given the compound's chirality, the development of high-resolution enantioselective analytical techniques is paramount. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the separation and quantification of enantiomers of amino acid esters. yakhak.org The selection of an appropriate CSP, such as those based on polysaccharide phenylcarbamates, will be crucial for achieving optimal separation. yakhak.org

Capillary electrophoresis (CE) offers another high-efficiency separation technique for chiral analysis. acs.org The use of chiral selectors in the background electrolyte can enable the separation of enantiomers with high resolution and sensitivity. acs.org Furthermore, coupling these separation techniques with mass spectrometry (MS) will provide invaluable structural information and allow for the sensitive detection of the compound and its derivatives in complex mixtures. mdpi.comnih.gov Advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), may also offer a means to directly discriminate between enantiomers without the need for chromatographic separation. acs.org

| Technique | Application for this compound |

|---|---|

| Chiral HPLC | Enantiomeric purity determination and preparative separation. yakhak.org |

| Chiral Capillary Electrophoresis | High-resolution enantioseparation of small sample volumes. acs.org |

| LC-MS/MS | Sensitive quantification and structural elucidation of derivatives. nih.gov |

| Ion Mobility-Mass Spectrometry | Potential for direct chiral discrimination. acs.org |

Directions in Computational Chemistry and Theoretical Studies

Computational chemistry and molecular modeling are poised to play a significant role in accelerating research on this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate the compound's conformational preferences, electronic properties, and reactivity. researchgate.netacs.org Such studies can provide insights into the factors governing its stereochemical stability and can help in the rational design of more efficient synthetic routes.

Molecular docking and dynamics simulations can be utilized to explore the potential interactions of this compound and its derivatives with biological targets, such as enzymes and receptors. nih.gov This can aid in the identification of promising lead compounds for drug discovery and can guide the optimization of their binding affinities and selectivities. nih.gov Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. acs.org The use of chemical language models and other machine learning approaches could also facilitate the de novo design of novel molecules based on the this compound scaffold. uzh.ch

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (3,4-dimethoxyphenyl)glycinate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves esterification of glycine derivatives with 3,4-dimethoxyphenyl precursors. For example, coupling reactions (e.g., Schlenk techniques) under inert atmospheres or microwave-assisted synthesis can improve efficiency. Key parameters include temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity using H and C NMR to verify methoxy groups ( ppm) and glycinate backbone ( ppm for CH) .

- HPLC-MS : Assess purity and molecular weight (expected [M+H] ~254.1 m/z).

- X-ray crystallography : For absolute stereochemical confirmation if chirality is a concern .

Q. How can researchers mitigate instability of this compound in aqueous solutions?

- Methodological Answer : Store the compound in anhydrous solvents (e.g., DMSO) under nitrogen at –20°C. Buffered solutions (pH 6–7) reduce hydrolysis of the ester group. Stability assays using UV-Vis spectroscopy (monitoring absorbance at 270 nm) can track degradation kinetics .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In vitro : Use isolated tissue preparations (e.g., rat uterine strips) to test smooth muscle relaxation, as seen with structurally similar PDE-4 inhibitors like 4NO2PDPMe . Measure cAMP levels via ELISA to confirm PDE-4 inhibition.

- In vivo : Employ rodent models of inflammation or preterm labor, monitoring contraction frequency and cytokine levels (e.g., IL-6, TNF-α) .

Q. How do structural modifications (e.g., nitro/amino groups) on the 3,4-dimethoxyphenyl moiety affect biological activity?

- Methodological Answer :

- Introduce substituents via electrophilic aromatic substitution or palladium-catalyzed coupling. For example:

- Nitro groups : Enhance electron-withdrawing effects, increasing PDE-4 binding affinity (e.g., 4NO2PDPMe in ).

- Amino groups : Improve solubility but may reduce membrane permeability.

- Quantify effects using IC values from enzyme inhibition assays and correlate with computational docking studies (e.g., AutoDock Vina) .

Q. How should researchers address contradictory data in enzyme inhibition assays involving this compound analogs?

- Methodological Answer :

- Control variables : Standardize calcium concentrations (e.g., 1.8 mM in Krebs buffer) and tissue viability (via ATP assays) .

- Assay validation : Compare results across multiple models (e.g., PGF2α-induced vs. K-induced contractions) to identify context-dependent effects .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons and report effect sizes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.